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molecular formula C12H16N2O2 B8305814 1-(6-Methoxy-3-methyl-indazol-1-yl)-propan-2-ol

1-(6-Methoxy-3-methyl-indazol-1-yl)-propan-2-ol

Cat. No. B8305814
M. Wt: 220.27 g/mol
InChI Key: FLXBPPLSJBZWFG-UHFFFAOYSA-N
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Patent
US06956036B1

Procedure details

Sodium borohydride (0.21 g, 5.5 mmol) was added to a solution of the product from Step B (1.2 g, 5.5 mmol) in MeOH (10 ml) at room temperature. After stirring for 2 h at room temperature the solvent was evaporated and a saturated aqueous solution of ammonium chloride (10 mL) was added to the residue; this mixture was extracted with ethyl acetate (3×50 mL). The combined extracts were washed with brine (10 ml), dried (MgSO4) and evaporated to a residue which was purified by chromatography (silica, 20% to 30% ethyl acetate in hexane) to give an oil (0.68 g, 56%): MS (ES) m/z 221 (M+).
Quantity
0.21 g
Type
reactant
Reaction Step One
Name
product
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
56%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH3:3][O:4][C:5]1[CH:13]=[C:12]2[C:8]([C:9]([CH3:18])=[N:10][N:11]2[CH2:14][C:15](=[O:17])[CH3:16])=[CH:7][CH:6]=1>CO>[CH3:3][O:4][C:5]1[CH:13]=[C:12]2[C:8]([C:9]([CH3:18])=[N:10][N:11]2[CH2:14][CH:15]([OH:17])[CH3:16])=[CH:7][CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.21 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
product
Quantity
1.2 g
Type
reactant
Smiles
COC1=CC=C2C(=NN(C2=C1)CC(C)=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 2 h at room temperature the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated
ADDITION
Type
ADDITION
Details
a saturated aqueous solution of ammonium chloride (10 mL) was added to the residue
EXTRACTION
Type
EXTRACTION
Details
this mixture was extracted with ethyl acetate (3×50 mL)
WASH
Type
WASH
Details
The combined extracts were washed with brine (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to a residue which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography (silica, 20% to 30% ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=CC=C2C(=NN(C2=C1)CC(C)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.68 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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